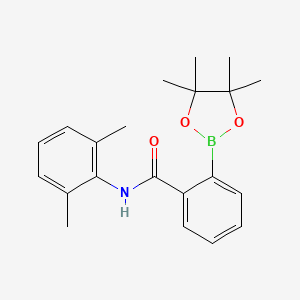
N-(2,6-Dimethylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Dimethylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: is a complex organic compound that features both an amide and a boronate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:
-
Formation of the Amide Bond: : This step involves the reaction of 2,6-dimethylaniline with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
-
Borylation: : The resulting N-(2,6-dimethylphenyl)-2-bromobenzamide is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst (such as Pd(dppf)Cl2) and a base like potassium acetate. This reaction is typically performed in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of more robust catalysts to withstand industrial processing conditions.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The boronate ester group can be oxidized to form a phenol derivative using oxidizing agents such as hydrogen peroxide or sodium perborate.
-
Reduction: : The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Phenol derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2,6-Dimethylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Biology and Medicine
This compound can be used in the development of pharmaceuticals, particularly in the design of molecules that can interact with specific biological targets. Its structural features allow for modifications that can enhance binding affinity and specificity.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, where its unique chemical properties can impart desirable characteristics to the final product.
Mechanism of Action
The mechanism by which N-(2,6-Dimethylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction proceeds through a series of steps including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)-2-bromobenzamide: Similar structure but lacks the boronate ester group, limiting its use in cross-coupling reactions.
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: Contains a carboxylic acid group instead of an amide, which affects its reactivity and applications.
N-(2,6-Dimethylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar but with an aniline group, which can alter its chemical behavior and applications.
Uniqueness
N-(2,6-Dimethylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the presence of both an amide and a boronate ester group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
This compound’s dual functionality and structural complexity make it a valuable tool in both academic research and industrial applications, highlighting its importance in the field of chemistry.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BNO3/c1-14-10-9-11-15(2)18(14)23-19(24)16-12-7-8-13-17(16)22-25-20(3,4)21(5,6)26-22/h7-13H,1-6H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNHXBFDJGINSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)NC3=C(C=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
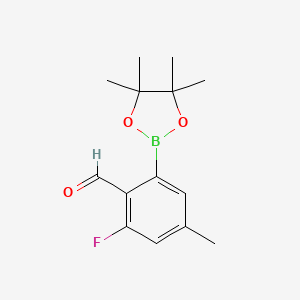
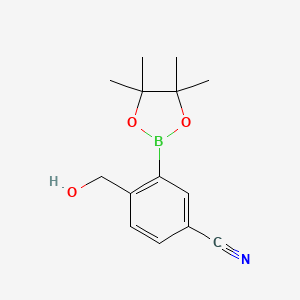
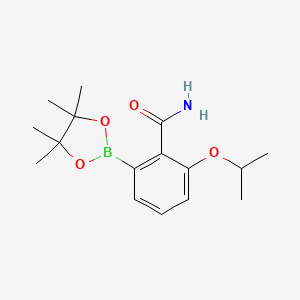
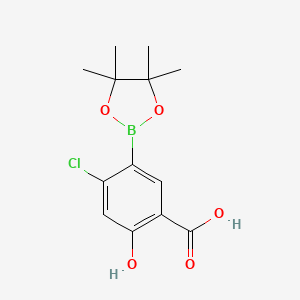
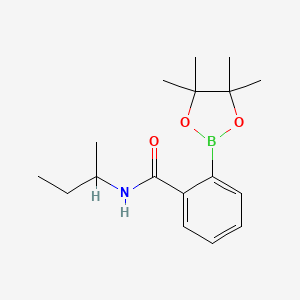
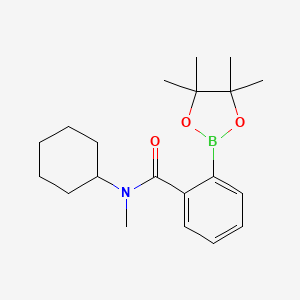
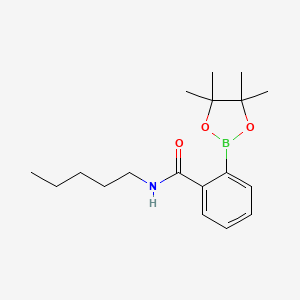
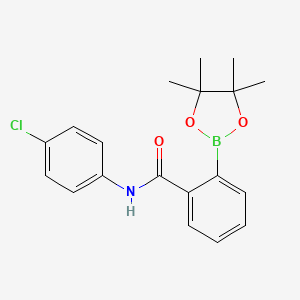
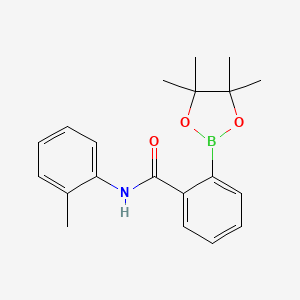

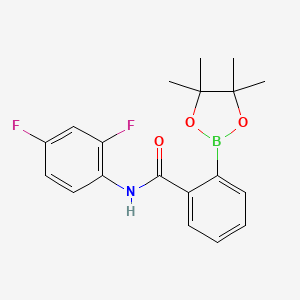
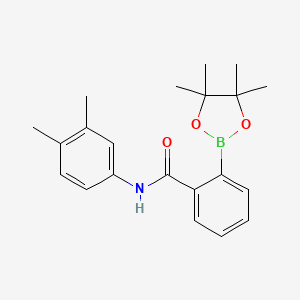
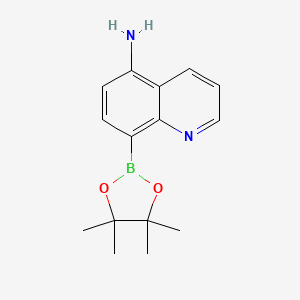
![tert-Butyl 4-[4-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B7958286.png)
